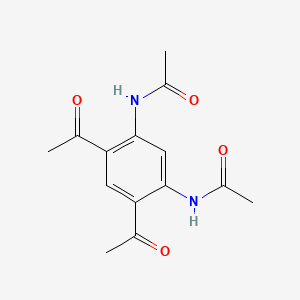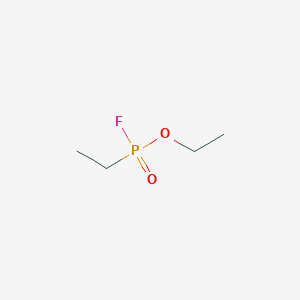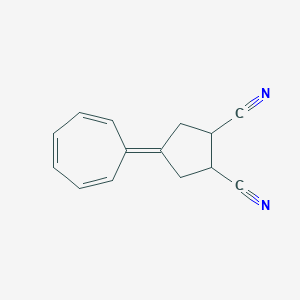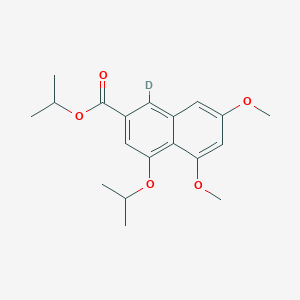
N-(5-acetamido-2,4-diacetylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetamido-2,4-diacetylphenyl)acetamide: is an organic compound with the molecular formula C14H16N2O4 This compound is characterized by the presence of acetamido and acetyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2,4-diacetylphenyl)acetamide typically involves the following steps:
Acetylation of 5-amino-2,4-diacetylphenol: The starting material, 5-amino-2,4-diacetylphenol, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
N-acylation: The acetylated product is then subjected to N-acylation using acetic anhydride or acetyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(5-acetamido-2,4-diacetylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The acetyl groups in the compound can undergo nucleophilic substitution reactions with reagents such as ammonia or primary amines, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol or methanol.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amides.
科学的研究の応用
N-(5-acetamido-2,4-diacetylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to other known NSAIDs.
Pharmaceutical Research: It is used as a model compound in the development of new analgesic and anti-inflammatory agents.
Biological Studies: The compound’s interactions with biological targets, such as cyclooxygenase enzymes, are investigated using in-silico and in-vitro methods.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-(5-acetamido-2,4-diacetylphenyl)acetamide involves its interaction with cyclooxygenase enzymes (COX-1 and COX-2). The compound inhibits the activity of these enzymes, leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. This inhibition results in the compound’s analgesic and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
N-(2,4-dimethylphenyl)acetamide: This compound has a similar acetamide structure but lacks the additional acetyl groups present in N-(5-acetamido-2,4-diacetylphenyl)acetamide.
N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide: This compound contains a hydroxyphenoxy group, making it structurally different but functionally similar in terms of its potential biological activity.
Uniqueness
This compound is unique due to the presence of multiple acetyl groups, which may enhance its binding affinity to cyclooxygenase enzymes and improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.
特性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
N-(5-acetamido-2,4-diacetylphenyl)acetamide |
InChI |
InChI=1S/C14H16N2O4/c1-7(17)11-5-12(8(2)18)14(16-10(4)20)6-13(11)15-9(3)19/h5-6H,1-4H3,(H,15,19)(H,16,20) |
InChIキー |
AGBOWHYZHHCRJT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C)NC(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)

![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)

![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
![furo[3,4-e][1]benzofuran](/img/structure/B14754933.png)
